3-((3-Methylbenzyl)thio)-6-(pyridin-3-yl)pyridazine
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Overview
Description
3-((3-Methylbenzyl)thio)-6-(pyridin-3-yl)pyridazine is a heterocyclic compound that features both pyridazine and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Methylbenzyl)thio)-6-(pyridin-3-yl)pyridazine typically involves the reaction of 3-methylbenzyl chloride with 6-(pyridin-3-yl)pyridazine-3-thiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-((3-Methylbenzyl)thio)-6-(pyridin-3-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It may be used in studies investigating the biological activity of pyridazine derivatives.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-((3-Methylbenzyl)thio)-6-(pyridin-3-yl)pyridazine is not well-documented. it is likely to interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-((3-Methylbenzyl)thio)-6-(pyridin-2-yl)pyridazine
- 3-((3-Methylbenzyl)thio)-6-(pyridin-4-yl)pyridazine
- 3-((3-Methylbenzyl)thio)-6-(pyrimidin-3-yl)pyridazine
Uniqueness
3-((3-Methylbenzyl)thio)-6-(pyridin-3-yl)pyridazine is unique due to the specific positioning of the pyridine and pyridazine rings, which can influence its chemical reactivity and biological activity. The presence of the 3-methylbenzylthio group also adds to its distinctiveness, potentially affecting its interaction with biological targets.
Properties
IUPAC Name |
3-[(3-methylphenyl)methylsulfanyl]-6-pyridin-3-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3S/c1-13-4-2-5-14(10-13)12-21-17-8-7-16(19-20-17)15-6-3-9-18-11-15/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOYRAQJCZEOSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(C=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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